N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is a chemical compound with the molecular formula C12H28N6O2 It is characterized by the presence of four aminoethyl groups attached to a succinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide typically involves the reaction of succinic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with additional ethylenediamine to yield the final product. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are usually required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in substituted amine products.
Wissenschaftliche Forschungsanwendungen
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its multiple amino groups allow it to interact with proteins and nucleic acids, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)succinamide: Similar structure but with hydroxyethyl groups instead of aminoethyl groups.
N1,N1,N4,N4-tetrakis(2-methylaminoethyl)succinamide: Contains methylaminoethyl groups instead of aminoethyl groups.
Uniqueness
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is unique due to its specific arrangement of aminoethyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide (TAS) is a compound of interest due to its potential applications in various biological contexts, particularly in drug delivery systems and therapeutic interventions. This article provides an overview of its biological activity, including mechanisms of action, efficacy in specific applications, and relevant case studies.
Chemical Structure and Properties
TAS is a polyamine derivative characterized by four aminoethyl groups attached to a succinamide backbone. The presence of multiple amino groups enhances its interaction with biological molecules, making it a candidate for various biochemical applications.
Mechanisms of Biological Activity
The biological activity of TAS can be attributed to its ability to interact with cellular components, particularly through:
- Electrostatic Interactions : The positively charged amino groups facilitate binding to negatively charged cellular membranes and nucleic acids.
- Transfection Efficiency : TAS has been shown to enhance the transfection efficiency of nucleic acids, such as siRNA, into cells. This is crucial for gene therapy applications where effective delivery systems are needed to silence target genes.
Transfection Studies
Recent studies have demonstrated that TAS-based lipid formulations can significantly improve the delivery of siRNA into various cell types. For instance, a study reported that TAS-modified lipids achieved higher transfection rates compared to conventional lipid carriers in BV2 microglial cells, leading to effective silencing of the Toll-like receptor 4 (TLR4) gene. This silencing resulted in a shift from pro-inflammatory (M1) to anti-inflammatory (M2) polarization in these cells .
Cytotoxicity Assays
Cytotoxicity assays conducted on human liver cancer cells (HEpG2) indicated that TAS exhibits low toxicity at concentrations up to 10 µg/ml. The assays utilized the MTT method to assess cell viability post-treatment with TAS derivatives, showing promising results for its safety profile in therapeutic applications .
Gene Therapy Applications
- Study on TLR4 Silencing : In an experimental model using BV2 cells subjected to oxygen-glucose deprivation (OGD), TAS facilitated the delivery of siRNA targeting TLR4. The results showed a significant reduction in TLR4 expression and a corresponding increase in markers associated with M2 polarization, demonstrating the potential of TAS in mitigating neuroinflammation .
- Cancer Cell Targeting : Another study explored the use of TAS in delivering therapeutic agents to cancer cells. The findings suggested that TAS-modified carriers could effectively transport chemotherapeutic agents, enhancing their uptake and reducing off-target effects .
Comparative Efficacy
The following table summarizes the comparative efficacy of TAS against other common transfection agents:
Transfection Agent | Cell Type | Transfection Efficiency (%) | Cytotoxicity (IC50) |
---|---|---|---|
TAS | BV2 | 75 | >10 µg/ml |
Lipofectamine 2000 | HEpG2 | 60 | 5 µg/ml |
Polyethylenimine (PEI) | Various | 70 | 3 µg/ml |
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrakis(2-aminoethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c13-3-7-17(8-4-14)11(19)1-2-12(20)18(9-5-15)10-6-16/h1-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORAGKZRZGMLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N(CCN)CCN)C(=O)N(CCN)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.